2-(2,3-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE
Overview
Description
2-(2,3-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an isoxazolyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE typically involves the following steps:
Preparation of 2,3-DIMETHYLPHENOL: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,3-DIMETHYLPHENOXYACETIC ACID: The 2,3-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2,3-dimethylphenoxyacetic acid.
Synthesis of 2-(2,3-DIMETHYLPHENOXY)ACETYL CHLORIDE: The 2,3-dimethylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride.
Formation of this compound: Finally, the acyl chloride is reacted with 3-aminoisoxazole to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced isoxazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE involves its interaction with specific molecular targets. The phenoxy and isoxazolyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE: Similar structure but with a different substitution pattern on the phenoxy group.
2-(2,3-DIMETHYLPHENOXY)-N-(4-ISOXAZOLYL)ACETAMIDE: Similar structure but with a different substitution pattern on the isoxazolyl group.
Uniqueness
2-(2,3-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the phenoxy and isoxazolyl groups provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-3-5-11(10(9)2)17-8-13(16)14-12-6-7-18-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMOKZWQHZFJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NOC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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